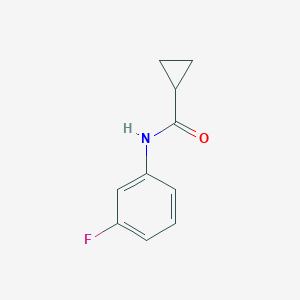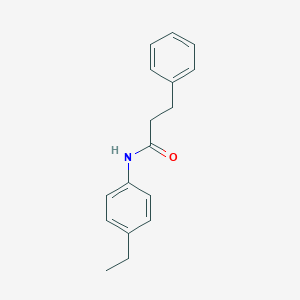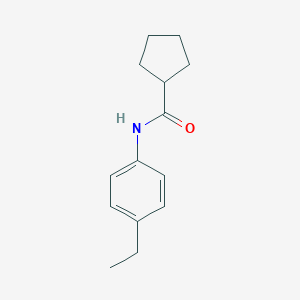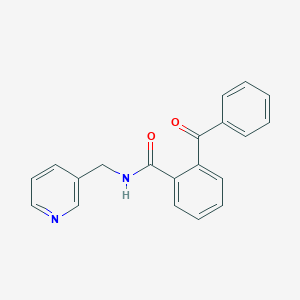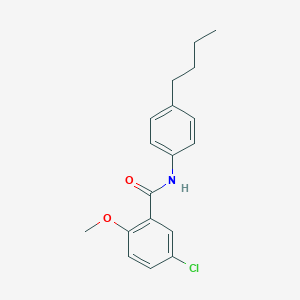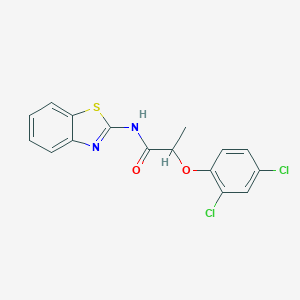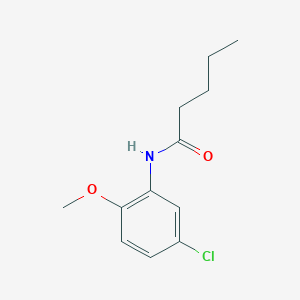
N-(2,6-dichlorophenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-phenylbutanamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. This drug has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. It has also been shown to reduce the activity of nuclear factor kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a useful tool for studying the inflammatory response. However, diclofenac also has some limitations. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. In addition, its use in animal studies can be limited by its toxicity and potential for side effects.
Zukünftige Richtungen
There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of diclofenac that can improve its efficacy and reduce its potential for side effects. Another area of interest is the investigation of diclofenac's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further research on diclofenac's mechanism of action and its effects on the inflammatory response.
Synthesemethoden
Diclofenac can be synthesized by the reaction of 2,6-dichloroaniline with phenylacetic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain diclofenac as a white crystalline powder. This synthesis method has been widely used for the production of diclofenac on an industrial scale.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its therapeutic potential in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It has also been studied for its analgesic and antipyretic effects. In addition, diclofenac has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H15Cl2NO |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-12(11-7-4-3-5-8-11)16(20)19-15-13(17)9-6-10-14(15)18/h3-10,12H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
MVJRMUKPAJVISZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



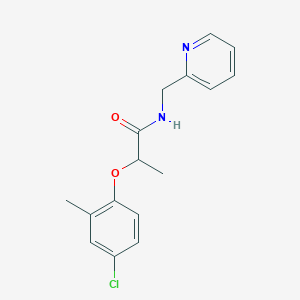


![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
